Cas no 95536-41-7 (Corynebactin)

Corynebactin 化学的及び物理的性質

名前と識別子

-

- corynebactin

- 2'),(2'®

- 2''),(2''®

- L-Threonine,N-(2,3-dihydroxybenzoyl)glycyl-, trimol. (2®

- Bacillibactin

- 9-Gln-beta-lipotropin

- beta-Lipotropin, gln(9)-

- 9-Glutamine-beta-lipotropin

- beta-Lipotropin, glutamine(9)-

- C12219

- Q14931586

- 2,3-dihydroxybenzoate-glycine-threonine trimeric ester

- SCHEMBL18913548

- N-(2-(((2R,3S,6R,7S,10R,11S)-7,11-BIS((2-((2,3-DIHYDROXYBENZOYL)AMINO)ACETYL)AMINO)-2,6,10-TRIMETHYL-4,8,12-TRIOXO-1,5,9-TRIOXACYCLODODEC-3-YL)AMINO)-2-OXOETHYL)-2,3-DIHYDROXYBENZAMIDE

- CHEBI:31432

- 36PG6K45CP

- N,N',N''-{[(2R,3S,6R,7S,10R,11S)-2,6,10-trimethyl-4,8,12-trioxo-1,5,9-trioxacyclododecane-3,7,11-triyl]tris[imino(2-oxoethane-2,1-diyl)]}tris(2,3-dihydroxybenzamide)

- DTXSID101045559

- 95536-04-2

- N,N',N''-((((2R,3S,6R,7S,10R,11S)-2,6,10-Trimethyl-4,8,12-trioxo-1,5,9-trioxacyclododecane-3,7,11-triyl)tris(azanediyl))tris(2-oxoethane-2,1-diyl))tris(2,3-dihydroxybenzamide)

- UNII-36PG6K45CP

- L-THREONINE, N-(2,3-DIHYDROXYBENZOYL)GLYCYL-, TRIMOL. (2->2'),(2'->2''),(2''->2)-TRILACTONE

- 95536-41-7

- Corynebactin

-

- インチ: 1S/C39H42N6O18/c1-16-28(43-25(49)13-40-34(55)19-7-4-10-22(46)31(19)52)37(58)62-18(3)30(45-27(51)15-42-36(57)21-9-6-12-24(48)33(21)54)39(60)63-17(2)29(38(59)61-16)44-26(50)14-41-35(56)20-8-5-11-23(47)32(20)53/h4-12,16-18,28-30,46-48,52-54H,13-15H2,1-3H3,(H,40,55)(H,41,56)(H,42,57)(H,43,49)(H,44,50)(H,45,51)/t16-,17-,18-,28+,29+,30+/m1/s1

- InChIKey: RCQTVEFBFUNTGM-BDVHUIKKSA-N

- ほほえんだ: O1C([C@H]([C@@H](C)OC([C@H]([C@@H](C)OC([C@H]([C@H]1C)NC(CNC(C1C=CC=C(C=1O)O)=O)=O)=O)NC(CNC(C1C=CC=C(C=1O)O)=O)=O)=O)NC(CNC(C1C=CC=C(C=1O)O)=O)=O)=O

計算された属性

- せいみつぶんしりょう: 882.255559

- どういたいしつりょう: 882.255559

- 同位体原子数: 0

- 水素結合ドナー数: 12

- 水素結合受容体数: 18

- 重原子数: 63

- 回転可能化学結合数: 12

- 複雑さ: 1510

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 375

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 1.61

- ふってん: 1351.3°Cat760mmHg

- フラッシュポイント: 771°C

Corynebactin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BioAustralis | BIA-B2973-0.50mg |

Bacillibactin |

95536-41-7 | >95% by HPLC | 0.50mg |

$240.00 | 2024-08-05 | |

| BioAustralis | BIA-B2973-2.50mg |

Bacillibactin |

95536-41-7 | >95% by HPLC | 2.50mg |

$840.00 | 2024-08-05 |

Corynebactin 関連文献

-

Daniel Oves-Costales,Nadia Kadi,Gregory L. Challis Chem. Commun. 2009 6530

-

Hemant Naikare,James Butcher,Annika Flint,Jide Xu,Kenneth N. Raymond,Alain Stintzi Metallomics 2013 5 988

-

Victoria I. Holden,Michael A. Bachman Metallomics 2015 7 986

-

Guan-Hu Bao,Chi-Tang Ho,Jonathan Barasch RSC Adv. 2015 5 104363

-

Matt J. Jaremko,Tony D. Davis,Joshua C. Corpuz,Michael D. Burkart Nat. Prod. Rep. 2020 37 355

-

Assunta D'Amato,Pritam Ghosh,Chiara Costabile,Giorgio Della Sala,Irene Izzo,Galia Maayan,Francesco De Riccardis Dalton Trans. 2020 49 6020

-

Marika Hofmann,Gerardo Retamal-Morales,Dirk Tischler Nat. Prod. Rep. 2020 37 1262

-

Marcus Miethke Metallomics 2013 5 15

-

Zachary L. Reitz,Moriah Sandy,Alison Butler Metallomics 2017 9 824

-

Sebastian Müller,Eva Garcia-Gonzalez,Elke Genersch,Roderich D. Süssmuth Nat. Prod. Rep. 2015 32 765

Corynebactinに関する追加情報

Corynebactin (CAS No. 95536-41-7): A Comprehensive Overview

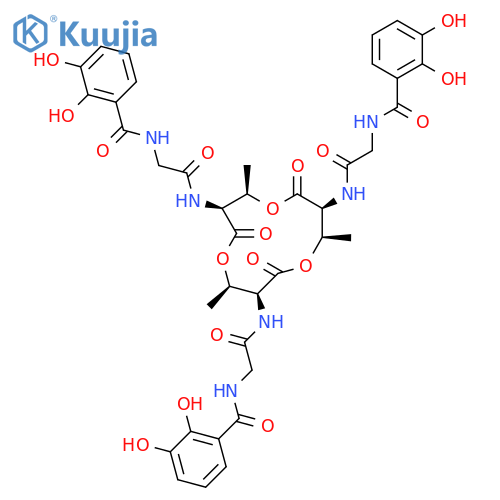

Corynebactin (CAS No. 95536-41-7) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound, derived from the bacterium Corynebacterium, exhibits a range of biological activities that make it a subject of extensive research. In this article, we will delve into the chemical structure, biological properties, and potential applications of Corynebactin, drawing on the latest scientific findings to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of Corynebactin is characterized by a complex polyketide backbone with multiple functional groups, including hydroxyl, carbonyl, and amino groups. These functional groups contribute to its unique biological activities and chemical reactivity. The synthesis of Corynebactin has been a topic of interest for organic chemists due to its intricate structure and potential pharmaceutical applications. Recent studies have focused on developing efficient synthetic routes to produce this compound in larger quantities for further research and development.

Biological Activities

Corynebactin has been shown to possess several important biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. These activities are attributed to its ability to interfere with key cellular processes in microorganisms and inflammatory pathways in mammalian cells. For instance, a study published in the Journal of Antibiotics demonstrated that Corynebactin effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.

In addition to its antimicrobial properties, Corynebactin has been found to exhibit potent antifungal activity against various fungal species, including Candida albicans. This broad-spectrum activity suggests that Corynebactin could be developed into a versatile antimicrobial agent capable of addressing multiple types of infections.

Pharmacological Applications

The potential pharmacological applications of Corynebactin are diverse and promising. One area of significant interest is its use as an anti-inflammatory agent. Inflammation is a key factor in many chronic diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Research has shown that Corynebactin can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. This makes it a potential therapeutic candidate for treating inflammatory conditions.

Beyond its anti-inflammatory properties, Corynebactin has also been investigated for its potential as an anticancer agent. Preliminary studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models. These findings suggest that further research into the anticancer mechanisms of Corynebactin could lead to the development of novel cancer therapies.

Clinical Trials and Future Directions

The promising preclinical results with Corynebactin have paved the way for clinical trials to evaluate its safety and efficacy in humans. Several phase I trials are currently underway to assess the pharmacokinetics and tolerability of Corynebactin. Early results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.

In parallel with clinical trials, ongoing research is focused on optimizing the formulation and delivery methods for Corynebactin. Nanotechnology-based approaches are being explored to enhance its bioavailability and target specific tissues or organs. These advancements could significantly improve the therapeutic outcomes associated with this compound.

Conclusion

Corynebactin (CAS No. 95536-41-7) is a multifaceted compound with a wide range of biological activities that make it an exciting area of research in the pharmaceutical industry. From its antimicrobial and antifungal properties to its anti-inflammatory and anticancer potential, the applications of this compound are vast and varied. As research continues to uncover new insights into its mechanisms of action and therapeutic benefits, it is likely that Corynebactin will play an increasingly important role in the development of novel treatments for various diseases.

95536-41-7 (Corynebactin) 関連製品

- 866131-37-5(N'-cyclopropanecarbonylthieno[2,3-b]quinoline-2-carbohydrazide)

- 304455-81-0(3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamide)

- 2418730-03-5(N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide)

- 1599059-56-9(8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione)

- 885269-93-2(Benzoic acid,4-acetyl-2-bromo-, 1,1-dimethylethyl ester)

- 57248-88-1(Pamidronate Disodium)

- 1049389-44-7(2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide)

- 1782311-81-2(2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid)

- 1017477-18-7(1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 113352-66-2(1-(4-Methoxy-2-nitrophenyl)propan-2-one)